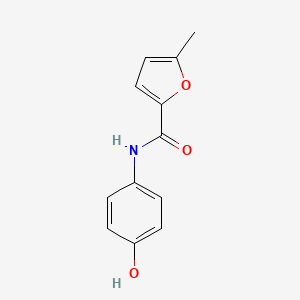

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-2-7-11(16-8)12(15)13-9-3-5-10(14)6-4-9/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMNRQHIORVLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650555 | |

| Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-65-5 | |

| Record name | N-(4-Hydroxyphenyl)-5-methyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide. As a novel derivative of the versatile furan carboxamide scaffold, this compound holds promise for applications in medicinal chemistry and materials science. This document outlines a detailed, field-proven methodology for its synthesis via amide coupling of 5-methylfuran-2-carboxylic acid and 4-aminophenol. Furthermore, it presents a thorough in-silico characterization, including predicted physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), supported by experimental data from closely related analogs. The guide also explores the potential biological activities of this compound, drawing on the established antifungal and herbicidal properties of the furan carboxamide class. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

Furan-based compounds are a cornerstone of heterocyclic chemistry, with a rich history in both natural products and synthetic pharmaceuticals. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique electronic and conformational properties to molecules. When incorporated into a carboxamide linkage, the resulting furan carboxamide scaffold has been identified as a privileged structure in drug discovery and agrochemical research. Numerous studies have highlighted the diverse biological activities of furan carboxamides, including potent antifungal, antibacterial, and herbicidal properties.

This guide focuses on a specific, yet under-explored derivative: This compound . This molecule combines the established furan carboxamide core with a 4-hydroxyphenyl moiety, a common pharmacophore known to participate in hydrogen bonding interactions with biological targets. The addition of a methyl group at the 5-position of the furan ring is anticipated to influence the compound's lipophilicity and metabolic stability.

The primary objective of this whitepaper is to provide a detailed, practical framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and drawing comparisons with well-characterized analogs, this guide aims to empower researchers to confidently produce and evaluate this promising compound for their specific research needs.

Physicochemical Properties

| Property | Predicted Value | Reference/Method |

| Molecular Formula | C₁₂H₁₁NO₃ | Calculation |

| Molecular Weight | 217.22 g/mol | Calculation |

| Appearance | Off-white to light brown solid | Analogy to similar amides |

| Melting Point | 180-190 °C | Based on starting materials[1][2] |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water and non-polar solvents. | Based on starting materials[1][3] |

| pKa | ~9.5 (phenolic hydroxyl), ~17 (amide N-H) | Analogy to phenols and amides |

| LogP | ~2.5 | Prediction based on structure |

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the amide coupling of 5-methylfuran-2-carboxylic acid with 4-aminophenol. This transformation can be achieved through several reliable methods, with the choice of coupling agent being a critical determinant of reaction efficiency and purity of the final product.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard amide coupling procedures and should be adapted and optimized by the end-user.

Materials:

-

5-Methylfuran-2-carboxylic acid (1.0 eq)

-

4-Aminophenol (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add 4-aminophenol (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality behind Experimental Choices:

-

EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine.[4][5] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[6]

-

DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

-

Anhydrous DMF: A polar aprotic solvent is chosen to ensure the solubility of all reactants and reagents. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

-

δ 9.5-10.5 (s, 1H): Amide N-H proton. The chemical shift can be broad and is solvent-dependent.

-

δ 9.0-9.5 (s, 1H): Phenolic O-H proton. The chemical shift can be broad and is solvent-dependent.

-

δ 7.3-7.5 (d, 2H): Aromatic protons on the hydroxyphenyl ring ortho to the amide group.

-

δ 6.8-7.0 (d, 2H): Aromatic protons on the hydroxyphenyl ring meta to the amide group.

-

δ 7.0-7.2 (d, 1H): Furan proton at the 3-position.

-

δ 6.2-6.4 (d, 1H): Furan proton at the 4-position.

-

δ 2.3-2.5 (s, 3H): Methyl protons at the 5-position of the furan ring.

¹³C NMR Spectroscopy

-

δ 158-162: Amide carbonyl carbon.

-

δ 150-155: Carbon of the hydroxyphenyl ring attached to the hydroxyl group.

-

δ 145-150: Furan carbon at the 2-position.

-

δ 155-160: Furan carbon at the 5-position.

-

δ 130-135: Carbon of the hydroxyphenyl ring attached to the amide nitrogen.

-

δ 120-125: Aromatic carbons of the hydroxyphenyl ring ortho to the amide group.

-

δ 115-120: Aromatic carbons of the hydroxyphenyl ring meta to the amide group.

-

δ 110-115: Furan carbon at the 3-position.

-

δ 105-110: Furan carbon at the 4-position.

-

δ 10-15: Methyl carbon.

Infrared (IR) Spectroscopy

-

3300-3500 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.[3]

-

3200-3400 cm⁻¹ (sharp): N-H stretch of the amide.[7]

-

3100-3150 cm⁻¹: C-H stretch of the furan and phenyl rings.

-

~1650 cm⁻¹ (strong): C=O stretch of the amide (Amide I band).[7]

-

~1550 cm⁻¹: N-H bend of the amide (Amide II band).

-

1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

-

~1250 cm⁻¹: C-O stretch of the phenol.[3]

-

~1020 cm⁻¹: C-O-C stretch of the furan ring.

Mass Spectrometry

-

Expected [M+H]⁺: 218.0761

-

Expected [M-H]⁻: 216.0612

-

Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the hydroxyphenyl group and cleavage of the amide bond.

Potential Biological Activities and Applications

While this compound has not been extensively studied, the broader class of furan carboxamides has demonstrated significant potential in several areas of biological research.

Antifungal Activity

A number of furan-2-carboxamide derivatives have been reported to exhibit potent antifungal activity against a range of plant pathogenic fungi.[1][8] The mechanism of action for some of these compounds has been linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1] The structural similarity of this compound to these known antifungal agents suggests that it may also possess fungicidal properties.

Herbicidal Activity

Certain furan carboxamide derivatives have been investigated as potential herbicides.[9] Their mode of action can vary, but some have been shown to inhibit plant-specific enzymes. Given the structural alerts within this compound, it is a candidate for screening in herbicidal assays.

Drug Discovery

The furan carboxamide scaffold is present in a number of biologically active molecules. The incorporation of the 4-hydroxyphenyl group, a common feature in many pharmaceuticals, makes this compound an interesting candidate for broader screening in various disease models.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. (Solved) - For the IR Spectra of 4-Aminophenol and Acetaminophen, label the following on the provided IR... (1 Answer) | Transtutors [transtutors.com]

- 4. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Design, synthesis and antifungal activity of novel furancarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylfuran-2-carboxamide Derivatives: Technical Synthesis, SAR, and Therapeutic Applications

[1]

Executive Summary & Scaffold Analysis

The 5-methylfuran-2-carboxamide core (MFCA) represents a distinct subclass of furan-based heterocycles. Unlike its 5-nitro analogs (known for genotoxicity) or 5-hydroxymethyl analogs (metabolically labile), the 5-methyl variant offers a lipophilic, stable anchor point for drug design.[1]

Key Technical Advantages:

-

Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable 5-position, preventing rapid oxidation typical of unsubstituted furans.

-

Hydrogen Bonding: The carboxamide linker acts as a dual H-bond donor/acceptor, critical for orienting the molecule within the ATP-binding pockets of kinases (e.g., ROR

, EGFR).[1] -

Bioisosterism: The furan ring serves as a bioisostere for phenyl and thiophene rings, often improving solubility profiles while maintaining planarity.[1]

Synthetic Strategies

The synthesis of 5-methylfuran-2-carboxamide derivatives typically follows two primary pathways: Direct Amidation of the carboxylic acid or Functionalization of the furan core.

Pathway A: Green Synthesis via Hydrogenolysis (The "Bio-Renewable" Route)

Recent advancements prioritize converting biomass-derived 5-hydroxymethylfurfural (HMF) into the stable 5-methyl core before amidation.

Protocol:

-

Starting Material: 5-hydroxymethyl-2-furancarboxylic acid (HMFA).[2][3]

-

Catalyst: Pd/C (5 wt%).

-

Conditions: THF, 30°C, 3.0 MPa

. -

Mechanism: Selective hydrogenolysis of the C-OH bond to form 5-methyl-2-furancarboxylic acid (MFA).[2]

-

Yield: >94%.

Pathway B: Amide Coupling (General Protocol)

Once 5-methyl-2-furancarboxylic acid is obtained, it is coupled with various amines (aryl, heteroaryl, alkyl) to generate the library of derivatives.[1]

Standard Operating Procedure (SOP):

-

Activation: Dissolve 5-methyl-2-furancarboxylic acid (1.0 equiv) in dry DCM/DMF. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at

for 30 min. -

Coupling: Add the target amine (1.0 equiv) and DIPEA (2.5 equiv).[1]

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[1] -

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Visualization: Synthetic Workflow

Figure 1: Chemo-enzymatic and synthetic route from biomass precursors to the active amide scaffold.

Medicinal Chemistry & Biological Applications[1][3][4][5][6][7][8][9][10]

Kinase Inhibition (Target: ROR )

The most potent application of the 5-methylfuran-2-carboxamide scaffold appears in the inhibition of Retinoic Acid Receptor-related Orphan Receptor alpha (ROR

-

Lead Compound: N-(5-benzyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide

-

Mechanism: The furan oxygen and the amide nitrogen form a "hinge-binding" motif. The 5-methyl group occupies a small hydrophobic pocket, providing selectivity over larger 5-aryl derivatives.

-

Activity Data:

| Compound ID | R Substituent (Amide N) | Target | Activity ( | Source |

| MFCA-Thz1 | 5-benzylthiazol-2-yl | ROR | ~170 - 410 nM | BindingDB [1] |

| MFCA-Ind | 2-(1H-indol-3-yl)ethyl | HeLa Cells | Oriental J Chem [2] | |

| MFCA-Ph | Phenyl | Antimicrobial | Moderate | ResearchGate [3] |

Antimicrobial & Antifungal Activity

While 5-nitrofuran derivatives are classic antibiotics (e.g., Nitrofurantoin), the 5-methyl derivatives offer a safer toxicity profile, albeit with lower intrinsic potency.[1]

-

SAR Insight: The 5-methyl group is less electron-withdrawing than the 5-nitro group. To compensate, the amide substituent (R) must carry the pharmacophore.[1]

-

Key Finding: Derivatives coupled with tryptamine (indole moiety) show significant activity against S. aureus and E. coli. The lipophilic indole ring facilitates membrane penetration, while the furan core positions the molecule.[1]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this class is governed by three specific regions:

-

Region A (The 5-Position):

- : Optimal for metabolic stability and hydrophobic interaction.

- : Increases solubility and H-bonding but reduces half-life (oxidation to aldehyde/acid).

- : High potency but high genotoxicity (Mutagenic).[1]

-

Region B (The Linker):

-

Region C (The Tail):

-

Aromatic/Heteroaromatic rings (Thiazole, Indole) are required for

stacking within the binding pocket.[1]

-

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 5-methylfuran-2-carboxamide pharmacophore.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-5-methylfuran-2-carboxamide

Context: This protocol is adapted for synthesizing the tryptamine derivative, known for cytotoxic activity.

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 5-methyl-2-furoic acid in DCM under nitrogen atmosphere.

-

Step 2: Add DCC and DMAP.[4] Stir for 15 minutes at RT. A white precipitate (DCU) will begin to form.[1]

-

Step 3: Add Tryptamine slowly.

-

Step 4: Stir the reaction mixture at RT for 12 hours. Monitor by TLC (50:50 Hexane:EtOAc).[1]

-

Step 5: Filter off the DCU precipitate.

-

Step 6: Evaporate the filtrate and purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3).

-

-

Validation:

-

Yield: Expect 65-75%.

-

Appearance: Yellowish viscous oil or solid.

-

1H NMR Check: Look for the singlet methyl peak at

~2.3-2.4 ppm and the characteristic furan doublets at

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Context: Validating the biological activity against HeLa or HepG2 cell lines.[4]

-

Seeding: Seed cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24h at -

Treatment: Add the synthesized derivative (dissolved in DMSO) at varying concentrations (e.g., 1, 10, 50, 100, 250

). Ensure final DMSO concentration < 1%. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add

of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Remove media and add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis.

Future Outlook

The 5-methylfuran-2-carboxamide scaffold is currently under-utilized compared to its hydroxymethyl and nitro counterparts. However, its potential in fragment-based drug discovery (FBDD) is significant.[1]

-

Dual Inhibition: Future designs should explore linking the 5-methylfuran core with kinase-specific "hinge binders" (like aminopyrimidines) to create dual EGFR/VEGFR inhibitors.

-

Sickle Cell Disease: While 5-HMF is the primary lead, 5-methyl derivatives could serve as non-covalent modulators or negative controls to validate the necessity of the aldehyde/hydroxyl group in hemoglobin binding.

References

-

BindingDB . 5-Methyl-furan-2-carboxylic acid (5-benzyl-thiazol-2-yl)-amide Activity Data. BindingDB Database. Link[1]

-

Phutdhawong, W. S., et al. (2019).[1] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Link

-

Taechowisan, T., et al. (2020).[1] Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert / ResearchGate. Link[1]

-

RSC Publishing . Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid. Royal Society of Chemistry.[2] Link

-

PubChem . 5-Methylfuran-2-carboxamide Compound Summary. National Library of Medicine. Link[1]

Sources

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Technical Guide: Solubility & Handling of 5-methyl-N-(4-hydroxyphenyl)-2-furamide in DMSO

[1][2]

Executive Summary

This technical guide details the solubility profile, stock solution preparation, and handling protocols for 5-methyl-N-(4-hydroxyphenyl)-2-furamide (CAS: 915922-65-5).[1][2] While this compound exhibits poor solubility in aqueous buffers due to its aromatic furan-amide core, it demonstrates high solubility in Dimethyl Sulfoxide (DMSO) .[1][2]

For researchers in drug discovery and chemical biology, maintaining the compound in a dissolved state during the transition from organic stock to aqueous assay media is the critical failure point.[2] This guide provides a self-validating workflow to prevent precipitation ("crashing out") and ensure reproducible biological data.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior, we must analyze the molecular interaction potential.[2] The compound consists of a lipophilic 5-methylfuran ring coupled to a 4-hydroxyphenyl group via an amide linker.[1][2]

| Property | Data | Relevance to Solubility |

| Compound Name | 5-methyl-N-(4-hydroxyphenyl)-2-furamide | Target Analyte |

| CAS Number | 915922-65-5 | Unique Identifier |

| Molecular Weight | 217.22 g/mol | Small molecule (Lipinski compliant) |

| H-Bond Donors | 2 (Amide N-H, Phenol O-H) | Requires polar aprotic solvent (DMSO) to disrupt intermolecular H-bonds.[1][2][3][4][5] |

| H-Bond Acceptors | 3 (Amide C=O, Furan O, Phenol O) | Good interaction with DMSO sulfinyl group.[1] |

| Predicted LogP | ~2.1 | Moderately lipophilic; poor water solubility.[1][2] |

The Mechanism: Water molecules form a strong hydrogen-bond network that excludes the non-polar furan and methyl groups of this compound.[1][2] DMSO, being a polar aprotic solvent, interacts favorably with both the polar amide/phenol groups (via dipole-dipole and H-bonding) and the non-polar aromatic rings (via dispersion forces), making it the ideal vehicle for stock solutions.

Protocol: Preparation of Stock Solutions

Objective: Create a stable, high-concentration stock solution (typically 10 mM to 50 mM) for long-term storage.

Materials Required[1][2][4][6][7][8][9][10][11]

-

Compound: 5-methyl-N-(4-hydroxyphenyl)-2-furamide (Solid)[1][2]

-

Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.[1][2]

Step-by-Step Methodology

-

Calculation: Determine the mass required for the target concentration.

-

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000[1]

-

Example: To make 1 mL of 50 mM stock:

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

-

-

Weighing: Weigh ~11 mg of the solid into the amber vial. Record the exact mass.

-

Solvent Addition: Add the precise volume of DMSO calculated from the exact mass to achieve 50 mM.

-

Dissolution:

-

Validation: Inspect against a light source. Any turbidity indicates incomplete dissolution.[1][2]

Critical Workflow: Serial Dilution & Assay Transfer[1]

The most common error in handling this compound is aqueous shock precipitation .[1][2] This occurs when a high-concentration DMSO stock is added directly to a large volume of aqueous buffer, causing local regions of high water content that force the compound out of solution before it can disperse.[1][2]

The "Intermediate Dilution" Rule: Never dilute a >10 mM stock directly into the assay well. Use an intermediate dilution step in 100% DMSO to lower the concentration before the final aqueous step.[1][2]

Visualized Workflow (DOT Diagram)

Figure 1: Recommended dilution workflow to prevent precipitation.[1][2] By performing serial dilutions in 100% DMSO (Yellow) and creating a "Working Solution" (Green) before the final assay (Blue), you minimize the risk of compound crashing out.[1]

Protocol for Aqueous Transfer

-

Serial Dilution: Perform all dose-response dilutions in 100% DMSO .

-

Working Solution: Transfer 10 µL of the DMSO dilution into 90 µL of Assay Buffer (creates a 10% DMSO intermediate). Mix immediately.

-

Final Assay: Transfer 10 µL of the Working Solution into 90 µL of cells/media.

Stability & Troubleshooting

Storage Stability[1][2]

-

Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1][2] Water uptake reduces solubility and can cause hydrolysis of the amide bond over time.[1][2]

-

Recommendation: Store stocks at -20°C or -80°C. Use single-use aliquots to avoid freeze-thaw cycles, which introduce moisture condensation.[1][2]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay | "Aqueous Shock" (Direct addition of high conc.[1][2] stock) | Adopt the Intermediate Dilution method (see Fig 1). |

| Cloudiness in Stock | Moisture contamination in DMSO | Use fresh, anhydrous DMSO.[1][2] Sonicate at 37°C. |

| Cytotoxicity in Controls | DMSO concentration >1% | Normalize all wells to <0.5% DMSO. Include a "Vehicle Only" control.[2] |

| Loss of Potency | Amide hydrolysis due to storage in wet DMSO | Analyze stock via LC-MS.[1][2] Prepare fresh stock from solid. |

References

Sources

In-Depth Technical Guide: N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Executive Summary

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide (CAS: 915922-65-5) is a bioactive heterocyclic scaffold belonging to the furan-2-carboxamide class.[1][2] Emerging as a critical "fragment-lead" in medicinal chemistry, this compound exhibits pleiotropic pharmacological potential, particularly in antibacterial biofilm inhibition , anti-inflammatory signaling , and tyrosinase modulation .

This guide provides a rigorous technical analysis of the compound's physicochemical identity, a validated synthetic protocol, and its application in high-throughput biological screening. It is designed for researchers requiring actionable data for lead optimization and assay development.

Part 1: Chemical Identity & Physicochemical Profile[4][5]

The compound combines a lipophilic 5-methylfuran moiety with a polar, hydrogen-bond-donating 4-hydroxyphenyl (p-aminophenol) group. This structural duality allows it to interact with diverse protein binding pockets, making it a versatile pharmacophore.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | N-(4-hydroxyphenyl)-5-methyl-2-furamide; 5-Methyl-N-(p-hydroxyphenyl)-2-furoamide |

| CAS Number | 915922-65-5 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Exact Mass | 217.0739 |

| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |

| H-Bond Donors | 2 (Amide NH, Phenolic OH) |

| H-Bond Acceptors | 3 (Amide O, Furan O, Phenolic O) |

| Solubility | Soluble in DMSO (>10 mg/mL), DMF; Low solubility in water |

Part 2: Synthetic Route & Methodology

The synthesis of this compound utilizes a convergent amide coupling strategy. The preferred method employs 1,1'-Carbonyldiimidazole (CDI) activation, which avoids the generation of acidic byproducts common with acyl chlorides, preserving the integrity of the acid-sensitive furan ring.

Reaction Scheme (Graphviz)

Caption: One-pot, two-step synthesis via CDI-mediated activation of the carboxylic acid.

Detailed Protocol

Reagents: 5-Methylfuran-2-carboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), 4-Aminophenol (1.1 eq), Anhydrous THF.

-

Activation:

-

Charge a flame-dried round-bottom flask with 5-methylfuran-2-carboxylic acid (1.0 eq) and anhydrous THF (0.5 M concentration).

-

Add CDI (1.1 eq) in one portion.

-

Stir the mixture at 45°C for 2 hours under an inert atmosphere (N₂ or Ar). Note: Evolution of CO₂ gas indicates successful activation.

-

-

Coupling:

-

Add 4-aminophenol (1.1 eq) directly to the reaction vessel.

-

Heat the mixture to reflux (66°C) and stir for 18–20 hours.

-

Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1) or LC-MS.

-

-

Work-up & Purification:

-

Remove THF under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash sequentially with 10% NaHCO₃ (2x), 10% HCl (2x), and Brine (1x). Critical: The acid wash removes unreacted aniline; the base wash removes unreacted acid.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

-

Part 3: Biological Mechanism & Pharmacology

This compound acts as a privileged scaffold , meaning its core structure is capable of binding to multiple distinct biological targets. Research highlights two primary mechanisms of action:

Antibiofilm Activity (Quorum Sensing Interference)

Furan-2-carboxamides mimic the structure of Acyl-Homoserine Lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for quorum sensing.

-

Mechanism: The compound competes with native AHLs for binding to transcriptional regulators (e.g., LasR, LuxR).

-

Effect: Disruption of biofilm formation without killing the bacteria directly, reducing the selection pressure for resistance.

Enzyme Inhibition (Tyrosinase & SIRTs)

The p-hydroxyphenyl moiety mimics the tyrosine substrate, allowing the compound to dock into the active site of Tyrosinase , a copper-containing enzyme involved in melanogenesis.

-

Mechanism: Chelation of the binuclear copper active site by the amide carbonyl and phenolic hydroxyl.

-

Application: Potential as a skin-whitening agent or melanoma therapeutic.

Biological Pathway Diagram (Graphviz)

Caption: Dual mechanistic pathways: Quorum sensing interference (left) and Tyrosinase inhibition (right).

Part 4: Experimental Protocols (Assays)

Protocol A: Antibiofilm Assay (Crystal Violet Method)

Objective: Quantify the inhibition of biofilm formation in Pseudomonas aeruginosa or Staphylococcus aureus.

-

Culture Preparation: Dilute overnight bacterial culture 1:100 in fresh LB media.

-

Treatment: Add 100 µL of bacterial suspension to 96-well plates. Treat with the compound (concentration range: 1–100 µM). Include DMSO control.

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Staining:

-

Discard media and wash wells gently with PBS (2x).

-

Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 mins.

-

Wash with water to remove excess dye.

-

-

Quantification: Solubilize the stained biofilm with 30% Acetic Acid. Measure Absorbance at 550 nm .

-

Calculation: % Inhibition =

.

Protocol B: Tyrosinase Inhibition Assay

Objective: Determine IC₅₀ against mushroom tyrosinase.

-

Buffer: 50 mM Phosphate buffer (pH 6.8).

-

Substrate: L-DOPA (0.5 mM).

-

Enzyme: Mushroom Tyrosinase (50 U/mL).

-

Procedure:

-

Mix 100 µL buffer, 20 µL compound solution, and 20 µL enzyme.

-

Incubate at 25°C for 10 mins.

-

Add 20 µL L-DOPA to initiate the reaction.

-

-

Measurement: Monitor the formation of dopachrome by measuring Absorbance at 475 nm kinetically for 10 minutes.

Part 5: Safety & Handling (MSDS Highlights)

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

-

Storage: Store at 2–8°C in a tightly sealed container, protected from light and moisture.

References

-

PubChem. (2025). This compound (Compound).[2][3] National Library of Medicine. [Link]

-

Castillo, F., et al. (2016). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide on the Therapeutic Potential of N-(4-hydroxyphenyl) Furan Derivatives

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile chemical properties and presence in numerous pharmacologically active compounds.[1][2][3] This technical guide focuses on a specific, promising class: N-(4-hydroxyphenyl) furan derivatives. The incorporation of the N-(4-hydroxyphenyl) moiety is a strategic design element, as phenolic groups are known to contribute to a range of biological activities, including antioxidant and antimicrobial effects.[4][5] This document provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives in key areas such as oncology, infectious diseases, and inflammatory conditions. We will delve into the causality behind experimental designs, present detailed protocols for in vitro evaluation, and summarize key structure-activity relationship data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.

Introduction: The Furan Scaffold and the Significance of the 4-Hydroxyphenyl Moiety

The furan ring is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide spectrum of therapeutic applications.[3] Furan derivatives have demonstrated a remarkable breadth of bioactivity, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][6] The versatility of the furan ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition at receptor binding sites.[1]

The strategic incorporation of an N-(4-hydroxyphenyl) group onto the furan core is a deliberate choice aimed at enhancing therapeutic potential. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and it is a well-known scavenger of reactive oxygen species (ROS). This dual functionality can potentiate the molecule's interaction with biological targets and confer antioxidant properties, which are often beneficial in the context of cancer and inflammation.

Therapeutic Applications and Mechanisms of Action

N-(4-hydroxyphenyl) furan derivatives have shown promise across several therapeutic areas. This section will explore the primary applications and the underlying molecular mechanisms.

Anticancer Activity

The furan nucleus is a component of many compounds that exhibit potent anticancer activity.[3] These derivatives can induce cancer cell death through multiple mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways essential for tumor progression.[3][7]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8] Many furan derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.

-

Key Events:

-

The compound induces cellular stress, leading to the upregulation of the tumor suppressor protein p53.

-

p53, in turn, increases the expression of pro-apoptotic proteins like Bax.

-

Bax translocates to the mitochondria, disrupting the outer mitochondrial membrane and leading to the release of cytochrome c.

-

Cytochrome c activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to cell death.[9]

-

Some N-(4-hydroxyphenyl) furan derivatives have demonstrated the ability to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Antimicrobial Activity

Furan derivatives have a well-established history as antimicrobial agents.[3] The inclusion of the N-(4-hydroxyphenyl) moiety can enhance this activity. These compounds have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][4]

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial action of these derivatives is often multifaceted:

-

Enzyme Inhibition: They can inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Membrane Disruption: The lipophilic nature of the furan ring combined with the polar hydroxyphenyl group can facilitate interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Some derivatives can interfere with the signaling pathways that microbes use to form biofilms, which are protective communities of bacteria that are highly resistant to antibiotics.

A study on novel 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides demonstrated significant in vitro antibacterial activity against both Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative (E. coli, S. typhi) bacteria.[4]

Caption: Antimicrobial mechanisms of furan derivatives.

Anti-inflammatory and Antioxidant Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Furan derivatives can modulate inflammatory pathways, often due to their antioxidant properties.[6][10][11]

Mechanism of Action: Modulation of Inflammatory Pathways

-

COX Inhibition: Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation and pain.[1]

-

Signaling Pathway Modulation: These compounds can exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[6][12]

-

Antioxidant Effects: The 4-hydroxyphenyl group is a potent scavenger of free radicals. By neutralizing reactive oxygen species (ROS), these derivatives can reduce oxidative stress, a key driver of inflammation.[13] This antioxidant capacity can be measured by assays such as DPPH radical scavenging.[11][13]

Quantitative Data Summary

The therapeutic potential of N-(4-hydroxyphenyl) furan derivatives is often quantified by their IC50 values (the concentration required to inhibit 50% of a biological process). The table below summarizes representative data from the literature.

| Compound Class | Target/Assay | Cell Line / Organism | IC50 Value (µM) | Reference |

| Furan-based Pyridine Carbohydrazide | Cytotoxicity | MCF-7 (Breast Cancer) | 4.06 | [8] |

| Furan-based N-phenyl Triazinone | Cytotoxicity | MCF-7 (Breast Cancer) | 2.96 | [8] |

| 4-Thiazolidinone Derivative (14b) | Cytotoxicity | MCF-7 (Breast Cancer) | 0.85 | [14] |

| 4-Thiazolidinone Derivative (14b) | Cytotoxicity | MDA-MB-231 (Breast Cancer) | >5 | [14] |

| Hydroxyfuranone Derivative | DPPH Radical Scavenging | - | 57 | [11] |

| Hydroxyfuranone Derivative | Superoxide Anion Quenching | - | 49 | [11] |

Key Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.

Protocol: MTT Assay for Cancer Cell Cytotoxicity

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

N-(4-hydroxyphenyl) furan derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[3]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

N-(4-hydroxyphenyl) furan derivative stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Resazurin solution (optional, as a viability indicator)

Step-by-Step Procedure:

-

Compound Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm. If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates bacterial growth.

Future Perspectives and Conclusion

The N-(4-hydroxyphenyl) furan scaffold is a highly promising platform for the development of novel therapeutics. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight its versatility.[1][2][3] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and phenyl rings to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Drug Delivery Systems: Exploring advanced formulations to improve bioavailability and target-specific delivery of these derivatives.[3]

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.

- Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules.

- New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals.

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules.

- SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. Asian Journal of Pharmaceutical and Clinical Research.

- Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. European Journal of Medicinal Chemistry.

- (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. International Journal of Pharmaceutical Sciences and Research.

- Synthesis and biological activity studies of furan derivatives.

- Synthesis of New Furanone Derivatives with Potent Anticancer Activity.

- Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

- Synthesis and antimicrobial activity of new furan deriv

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsr.com [ijpsr.com]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Removing unreacted 4-aminophenol from amide product

Welcome to the Organic Synthesis Technical Support Center.

Ticket Subject: Removal of unreacted 4-aminophenol (4-AP) from amide coupling products. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

Removing unreacted 4-aminophenol (4-AP) is a notorious challenge in amide synthesis (e.g., paracetamol derivatives). The difficulty arises from its amphoteric nature (containing both basic amine and acidic phenol groups) and its high susceptibility to oxidative degradation , which generates persistent pink/brown quinone imine impurities.

This guide provides three validated workflows to isolate your amide product, ranging from standard extractions to advanced scavenging protocols.

Module 1: The Solubility & pKa Landscape

Understanding the enemy is the first step to removal.

To separate 4-AP from your amide, you must exploit the ionization differences. Your amide is likely neutral, whereas 4-AP can be manipulated into a salt.

Table 1: Physicochemical Properties of 4-Aminophenol

| Property | Value | Implication for Workup |

| pKa (Amine) | ~5.48 | At pH < 3.5, the amine protonates ( |

| pKa (Phenol) | ~10.30 | At pH > 12, the phenol deprotonates ( |

| Water Solubility | 1.5 g/100 mL (25°C) | Moderately soluble; requires reactive extraction, not just simple washing. |

| Oxidation | High | Rapidly forms colored quinone imines in air/basic conditions. |

Critical Insight: While 4-AP is soluble in base (pH > 12), avoid basic workups if possible. High pH promotes rapid oxidation of 4-AP into dark tarry impurities and may hydrolyze your newly formed amide bond. Acidic extraction is the gold standard.

Module 2: The Standard Protocol (Acidic Extraction)

Best for: Stable amides soluble in organic solvents (EtOAc, DCM).

This protocol forces 4-AP into the aqueous layer by protonating the amine.[1]

Step-by-Step Workflow

-

Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent (Ethyl Acetate is preferred over DCM due to better phase separation).

-

The Acid Wash: Wash the organic layer with 1M HCl (3 x volumes).

-

The Brine Wash: Wash the organic layer once with saturated brine to remove entrained acid.

-

Drying: Dry over anhydrous

and concentrate.

Visual Logic: Acid Extraction Pathway

Figure 1: Logical flow for the removal of amphoteric amines via pH manipulation.

Module 3: Troubleshooting Color (The "Pink/Brown" Issue)

Issue: The product is pure by NMR but has a persistent pink or brown tint.

Diagnosis: This is not 4-AP itself, but quinone imine or polymeric dyes formed by the oxidation of trace 4-AP. These are highly conjugated and visible even at ppm levels.

The Reductive Bleaching Protocol

Standard carbon filtration often fails here. You must chemically reduce the colored quinone back to a colorless state or water-soluble form.

-

Dissolution: Dissolve crude solid in a water-miscible solvent (e.g., Ethanol or Methanol/Water mix).

-

Reagent Addition: Add Sodium Dithionite (

) (approx. 10-20 wt% relative to crude mass) and Activated Carbon . -

Heat: Heat to reflux for 15 minutes.

-

Filtration: Filter hot through a Celite pad to remove carbon.

-

Crystallization: Allow the filtrate to cool. The amide should crystallize out as a white solid.

Module 4: Advanced Scavenging (When Extraction Fails)

Best for: Water-soluble amides or acid-sensitive products.

If your amide is water-soluble, you cannot use the extraction method in Module 2. Instead, use a solid-supported scavenger .

Recommended Resin: Polymer-supported Isocyanate (PS-Isocyanate) or Aldehyde.

-

Mechanism: The resin reacts covalently only with the nucleophilic amine of 4-AP. The amide product (which is non-nucleophilic) remains in solution.

Protocol:

-

Dissolve crude mixture in dry THF or DCM.

-

Add PS-Isocyanate resin (2-3 equivalents relative to expected impurity).

-

Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours.

-

Filter the resin.[5][6] The filtrate contains the pure amide.

Visual Logic: Scavenging Mechanism

Figure 2: Chemoselective removal of amines using functionalized polymer resins.

Module 5: Analytical Verification (QC)

How do I confirm it's actually gone?

Standard UV detection at 254 nm can be misleading because 4-AP absorbs weakly compared to aromatic amides.

-

TLC Stain: Use Ferric Chloride (

) .-

Result: Phenols (like 4-AP) turn an intense violet/blue. Your amide (if the phenol is acylated) will not stain, or stain differently.

-

-

HPLC:

-

Monitor at 210-220 nm (low UV) where the aniline absorption is stronger.

-

4-AP is very polar; it will elute near the solvent front (dead volume) on standard C18 columns. Ensure your integration window captures the early peaks.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]

- Ellis, F. (2002).Paracetamol: a curriculum resource. Royal Society of Chemistry.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

- Biotage (2024).Strategies for Work-up and Purification: Scavenging Techniques.

Sources

- 1. Workup [chem.rochester.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1021818C - The method for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Technical Support Center: Stability & Handling of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Compound Identity:

-

IUPAC Name: N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

-

CAS Number: 4104-33-0[1]

-

Molecular Formula: C₁₁H₉NO₃[1]

-

Molecular Weight: 217.22 g/mol

Executive Summary: Stability Profile

This compound presents a dual-stability challenge due to its hybrid structure: an acid-sensitive furan ring and an oxidation-prone phenolic amide .

| Parameter | Stability Status | Critical Note |

| Solid State | Stable | Store at -20°C, desiccated, protected from light. |

| Solution (DMSO) | Moderate | Stable for ~1 month at -20°C if anhydrous and degassed. |

| Solution (Aqueous) | Poor | Prone to rapid oxidation (pH > 7) and hydrolysis (pH < 4). |

| Light Sensitivity | High | Phenolic moiety promotes photo-oxidation. Use amber vials. |

| Oxidation | Very High | Solutions turn pink/brown due to quinone imine formation. |

Solubility & Stock Preparation

Common Issue: Users often attempt to dissolve this compound directly in aqueous buffers, resulting in suspension rather than solution, or immediate precipitation upon dilution.

Solubility Data (Estimated)

| Solvent | Solubility Limit | Recommendation |

| Water (pH 7) | < 0.1 mg/mL | Not Recommended for stock preparation. |

| DMSO | ~20–50 mg/mL | Primary Solvent. Use anhydrous (≥99.9%). |

| Ethanol | ~5–10 mg/mL | Secondary choice; evaporates during storage. |

| DMF | ~20–50 mg/mL | Good alternative, but harder to remove than Ethanol. |

Protocol: Preparing a Stable Stock Solution (10 mM)

-

Weighing: Weigh the solid rapidly; avoid prolonged exposure to humid air.

-

Solvent: Use anhydrous DMSO .

-

Expert Tip: Sparge the DMSO with Nitrogen or Argon gas for 5 minutes prior to use to remove dissolved oxygen. This is critical to prevent the "pinking" effect.

-

-

Dissolution: Vortex for 1 minute. If particles persist, sonicate at ambient temperature for max 5 minutes. Avoid heating >40°C.

-

Storage: Aliquot immediately into amber glass vials (avoid plastic if possible to prevent leaching/adsorption). Store at -20°C or -80°C.

Degradation Mechanisms & Troubleshooting

Understanding why the compound degrades allows you to prevent it.[2] This molecule has two primary "kill switches":

A. Oxidative Degradation (The "Pink Solution" Problem)

The p-hydroxyphenyl (phenol) group is electron-rich. In the presence of dissolved oxygen and light, it oxidizes to form a quinone imine species.

-

Visual Indicator: Solution turns faint pink

brown -

Trigger: High pH (basic conditions promote phenolate formation, which oxidizes faster) and air exposure.

B. Acid-Catalyzed Hydrolysis

The furan ring acts as a masked 1,4-dicarbonyl system. Under acidic conditions (pH < 4), the furan ring opens, destroying the pharmacophore and generating reactive aldehydes (e.g., levulinic acid derivatives).

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways.[1][3] The oxidative pathway (top) is the most common cause of visible discoloration in laboratory settings.

Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO turned pink after 3 days at room temperature. Is it still usable?

Status: Compromised.

-

Diagnosis: The pink color indicates the formation of quinone imine oxidation products. While the % purity might still be >90%, these oxidation products are often cytotoxic and reactive electrophiles (Michael acceptors) that can interfere with biological assays.

-

Fix: Discard. Prepare fresh stock using degassed DMSO and store under inert gas (Argon/Nitrogen).

Q2: I see a new peak at RRT 0.85 in my HPLC chromatogram.

Status: Degradation Detected.

-

Diagnosis: If your mobile phase is acidic (e.g., 0.1% TFA), on-column degradation of the furan ring can occur, or it may be a hydrolysis product (5-methyl-2-furoic acid).

-

Fix:

-

Switch to a milder modifier like Formic Acid (0.1%) or Acetic Acid.

-

Ensure autosampler temperature is set to 4°C, not ambient.

-

Check if the sample solvent matches the mobile phase.

-

Q3: Can I use this compound in cell culture media (pH 7.4) for 48 hours?

Status: Proceed with Caution.

-

Risk: At pH 7.4, the phenol is partially ionized, accelerating oxidation.

-

Protocol:

-

Add the compound to the media immediately before use.

-

Consider adding an antioxidant to the media if the assay permits (e.g., 50 µM Ascorbic Acid or SOD).

-

Run a "Media Only" control (compound in media, no cells) and analyze by HPLC at t=0 and t=48h to quantify loss.

-

Analytical Validation (HPLC)

To verify the stability of your specific batch, use the following generic HPLC conditions adapted for polar-aromatic amides.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (Do not use TFA if possible) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic) and 280 nm (phenol) |

| Retention | Compound is moderately polar; expect elution in the middle of the gradient (~40-60% B).[1][4] |

Decision Tree: Handling & Storage

Figure 2: Workflow for maximizing compound longevity.

References

-

PubChem. (2025).[1] N-(4-hydroxyphenyl)furan-2-carboxamide (Compound Summary). National Library of Medicine. Link

-

BenchChem. (2025).[2] Stability issues of furan rings in acidic or basic conditions.[2] (General reference on furan acid-sensitivity). Link

-

Yang, X., et al. (2013). Electrochemical and Spectroscopic Analysis of p-Aminophenol Oxidation. (Mechanistic basis for the oxidative instability of the phenolic amide moiety). Journal of Electroanalytical Chemistry. Link

-

Dunlop, A. P. (1948). Furfural Formation and Behavior.[2][4][5][6] (Classic text on furan ring opening kinetics). Industrial & Engineering Chemistry. Link

Sources

- 1. N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

Validation & Comparative

1H NMR spectrum analysis of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

An In-Depth Guide to the 1H NMR Spectrum of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide and a Comparative Analysis of Alternative Analytical Techniques

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but the bedrock of drug safety and efficacy. This compound is a key intermediate whose structural integrity and purity are paramount. This guide provides a comprehensive analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural elucidation.

Furthermore, we will objectively compare the capabilities of 1H NMR with other prevalent analytical methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This comparative framework is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategies for quality control and characterization.

Part 1: Structural Elucidation by 1H NMR Spectroscopy

1H NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure.[1] It works by probing the magnetic properties of hydrogen nuclei (protons), yielding precise information about their chemical environment, proximity to other nuclei, and relative abundance.

Molecular Structure of this compound

The first step in any spectral analysis is a thorough understanding of the molecule's architecture.

Caption: Molecular structure of this compound.

Predicted 1H NMR Spectral Assignments

The analysis of an amide's 1H NMR spectrum can be complex due to the partial double bond character of the C-N bond, which can restrict rotation.[2] For this molecule, we can predict the following signals, assuming analysis in a solvent like DMSO-d6, which is ideal for observing exchangeable protons (NH and OH).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH (Hydroxyl) | ~9.5 - 10.0 | Singlet (s) | 1H | The phenolic proton is acidic and its chemical shift is solvent-dependent. It typically appears as a broad singlet. |

| -NH (Amide) | ~10.0 - 10.2 | Singlet (s) | 1H | The amide proton is deshielded and its signal is often broad due to quadrupole effects from the nitrogen atom. Its chemical shift is also solvent-dependent.[3] |

| H-Ar (Phenyl, ortho to NH) | ~7.5 - 7.7 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing amide group and are coupled to the meta protons, resulting in a doublet. |

| H-Ar (Phenyl, meta to NH) | ~6.7 - 6.9 | Doublet (d) | 2H | These protons are shielded by the electron-donating hydroxyl group and are coupled to the ortho protons, appearing as a doublet. |

| H-Furan (H-3) | ~7.2 - 7.3 | Doublet (d) | 1H | This furan proton is adjacent to the electron-withdrawing carboxamide group and coupled to H-4, appearing as a doublet.[3][4] |

| H-Furan (H-4) | ~6.4 - 6.5 | Doublet (d) | 1H | This furan proton is adjacent to the electron-donating methyl group and coupled to H-3, resulting in a doublet at a more upfield position.[5] |

| -CH₃ (Methyl) | ~2.3 - 2.4 | Singlet (s) | 3H | The methyl group protons are not coupled to any other protons and thus appear as a singlet. |

Experimental Protocol: 1H NMR Spectroscopy

The following protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Causality: DMSO-d6 is chosen for its ability to solubilize a wide range of organic compounds and, crucially, to slow the chemical exchange of labile protons (NH and OH), allowing for their observation as distinct signals.[6]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

Caption: Standard workflow for 1H NMR spectrum analysis.

Part 2: Comparison with Alternative Analytical Techniques

While 1H NMR is the gold standard for structural elucidation, a comprehensive quality control strategy often involves orthogonal techniques.[7] Methods like HPLC, LC-MS, and FT-IR provide complementary information.[8]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful separation technique widely used to determine the purity and quantify components in a mixture.[1][8][9]

-

Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Components separate based on their differential partitioning between the two phases. A UV detector measures the absorbance of the eluting compounds.

-

Application: Ideal for routine purity checks, stability studies, and quantifying the main component against known impurities.[10]

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set at a wavelength of maximum absorbance for the compound.

-

-

Data Analysis: The retention time is used for identification (against a standard), and the peak area is used for quantification. Purity is often expressed as area percent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it the premier tool for identifying trace-level and unknown impurities.[11][12]

-

Principle: The eluent from the HPLC column is directed into the ion source of a mass spectrometer, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

-

Application: Provides molecular weight confirmation of the main peak and structural information about unknown impurities, which is critical for impurity profiling.[8][11]

-

Sample Preparation & Chromatography: Follow the same procedure as for HPLC-UV.

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), typically in both positive and negative modes to ensure detection of all components.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A range appropriate for the expected molecular weight and potential impurities (e.g., 100-1000 m/z).

-

-

Data Analysis: Correlate chromatographic peaks with their corresponding mass spectra to identify components. Fragmentation data (MS/MS) can be used for further structural elucidation of unknowns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7]

-

Principle: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their functional groups (e.g., C=O stretch, N-H bend).

-

Application: Quickly confirms the presence of key functional groups (amide, hydroxyl, furan ring) and serves as a chemical fingerprint for identity confirmation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify characteristic absorption bands and compare the spectrum to a reference standard or library.

Comparative Guide: NMR vs. Alternatives

The choice of analytical technique depends on the specific question being asked—be it structural confirmation, purity assessment, or impurity identification.

| Parameter | 1H NMR Spectroscopy | HPLC-UV | LC-MS | FT-IR Spectroscopy |

| Primary Application | Unambiguous structure elucidation, quantification (qNMR) | Purity determination, quantification | Impurity identification, molecular weight confirmation | Functional group identification, identity confirmation |

| Structural Information | Excellent . Provides detailed connectivity and stereochemistry. | None . Provides retention time only. | Good . Provides molecular weight and fragmentation data. | Moderate . Confirms presence of functional groups. |

| Sensitivity | Low to moderate (mg to µg range).[13][14] | High (µg to ng range). | Very High . The most sensitive technique (ng to pg range).[11][14] | Moderate (mg range). |

| Quantitative Accuracy | Excellent . Inherently quantitative as signal is directly proportional to molar concentration. | Excellent . Highly reproducible and accurate with proper calibration. | Poor to Moderate . Ionization efficiency varies greatly between compounds. | Poor . Generally used for qualitative purposes. |

| Sample Throughput | Low. | High. | Moderate to High. | Very High. |

| Expertise Required | High. Spectrum interpretation requires significant expertise.[15] | Moderate. | High. | Low to Moderate. |

Conclusion: An Integrated Approach

For the comprehensive analysis of this compound, no single technique is sufficient. A synergistic approach is optimal:

-

1H NMR Spectroscopy serves as the definitive tool for initial structure confirmation and can be used for quantitative analysis (qNMR) of the final product.

-

HPLC-UV is the workhorse for routine quality control, offering reliable and high-throughput purity analysis throughout the manufacturing process.

-

LC-MS is indispensable for investigational work, such as identifying unknown impurities found during HPLC analysis or in stability studies.[11]

-

FT-IR Spectroscopy provides a rapid and straightforward method for identity verification at various stages, from incoming raw materials to the final intermediate.

By understanding the strengths and limitations of each method, drug development professionals can build a robust and compliant analytical strategy, ensuring the consistent quality and safety of pharmaceutical intermediates.

References

-

The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. (2024, October 1). Novasol Biotech. [Link]

-

On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. (n.d.). De Gruyter. [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Dovepress. [Link]

-

Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 8). ResolveMass Laboratories Inc. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed. (2013, March 15). PubMed. [Link]

-

a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, September 1). World Journal of Pharmaceutical Research. [Link]

-

Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. The... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Comparison of NMR and MS | Metabolomics - EMBL-EBI. (n.d.). European Bioinformatics Institute. [Link]

-

Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E. (2021, April 23). Royal Society of Chemistry. [Link]

-

The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... - SpringerLink. (n.d.). Springer. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0259110) - NP-MRD. (n.d.). NP-MRD. [Link]

-

N-hydroxy-N-methylfuran-2-carboxamide | C6H7NO3 | CID 565703 - PubChem. (n.d.). PubChem. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (2022, December 2). MDPI. [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

-

1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate. (n.d.). ResearchGate. [Link]

-

Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives - CSIR-NIScPR. (2025, July 24). CSIR-NIScPR. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (2022, November 12). MDPI. [Link]

-